molecular formula C10H9ClO4S B13156070 8-methoxy-2H-chromene-3-sulfonyl chloride

8-methoxy-2H-chromene-3-sulfonyl chloride

Cat. No.: B13156070
M. Wt: 260.69 g/mol
InChI Key: BERWLJLWPLRFGB-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 8-methoxy-2H-chromene-3-sulfonyl chloride involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by forming covalent bonds with active site residues . The molecular targets and pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

8-Methoxy-2H-chromene-3-sulfonyl chloride can be compared with other chromene derivatives such as:

These compounds share similar chemical structures but differ in their substituents, which can influence their reactivity and biological activities . The uniqueness of this compound lies in its methoxy group, which can affect its chemical properties and interactions with biological targets .

Properties

Molecular Formula

C10H9ClO4S

Molecular Weight

260.69 g/mol

IUPAC Name

8-methoxy-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C10H9ClO4S/c1-14-9-4-2-3-7-5-8(16(11,12)13)6-15-10(7)9/h2-5H,6H2,1H3

InChI Key

BERWLJLWPLRFGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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